2-(2-Diethylaminoethoxy)ethanol

Acid Gas Removal Gas Sweetening Alkanolamine Solvents

2-(2-Diethylaminoethoxy)ethanol (CAS 140-82-9), also known as diethylaminoethoxyethanol, is a tertiary amino alcohol characterized by a diethylamino group linked to a primary alcohol via an ethoxy chain. This bifunctional structure imparts both nucleophilic reactivity and pH-dependent solubility, making it a versatile building block in organic synthesis.

Molecular Formula C8H19NO2
Molecular Weight 161.24 g/mol
CAS No. 140-82-9
Cat. No. B027993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Diethylaminoethoxy)ethanol
CAS140-82-9
Synonyms2-(β-Diethylamino)ethoxyethanol;  2-[2-(N,N-Diethylamino)ethoxy]ethanol;  Diethyl[2-(2-hydroxyethoxy)ethyl]amine;  Ethylene Glycol Mono(2-diethylaminoethyl)ether;  NSC 163322;  _x000B__x000B_
Molecular FormulaC8H19NO2
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESCCN(CC)CCOCCO
InChIInChI=1S/C8H19NO2/c1-3-9(4-2)5-7-11-8-6-10/h10H,3-8H2,1-2H3
InChIKeyVKBVRNHODPFVHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Diethylaminoethoxy)ethanol (CAS 140-82-9): A Tertiary Amino Alcohol Intermediate with Niche Industrial and Pharmaceutical Utility


2-(2-Diethylaminoethoxy)ethanol (CAS 140-82-9), also known as diethylaminoethoxyethanol, is a tertiary amino alcohol characterized by a diethylamino group linked to a primary alcohol via an ethoxy chain [1]. This bifunctional structure imparts both nucleophilic reactivity and pH-dependent solubility, making it a versatile building block in organic synthesis . Industrially, the compound is primarily valued as a key pharmaceutical intermediate in the manufacture of antitussive agents such as butamirate and pentoxyverine [2]. Its ability to form quaternary ammonium derivatives and esters also underpins its use in specialized chemical syntheses and, more recently, as a component in aqueous solvent systems for acid gas absorption [3]. The compound typically presents as a colorless to pale yellow liquid with an amine-like odor, possessing a density of approximately 0.94 g/cm³ and a boiling point range of 100–104 °C at reduced pressure .

2-(2-Diethylaminoethoxy)ethanol: Why Its Steric and Electronic Profile Precludes Direct Substitution by Simpler Amino Alcohols


The performance of 2-(2-diethylaminoethoxy)ethanol in specific applications is intrinsically linked to its unique combination of a bulky diethylamino group and an ether-linked ethanol moiety. This structure confers a distinct steric hindrance and basicity (pKa ~9.5) that differs significantly from closely related analogs like 2-(2-dimethylaminoethoxy)ethanol or monoethanolamine (MEA) . As demonstrated in comparative acid gas absorption studies, this molecular architecture directly influences thermodynamic selectivity and kinetic absorption rates in a manner not replicable by other alkanolamines [1]. Furthermore, in pharmaceutical synthesis, the diethylamino fragment is essential for the desired spasmolytic activity of derived esters, a property that is not preserved when the amine substituent is altered [2]. Consequently, substituting 2-(2-diethylaminoethoxy)ethanol with a seemingly similar amino alcohol in a validated process or formulation can lead to significant deviations in reaction yield, product purity, or functional performance, thereby jeopardizing process economics and product quality [3].

2-(2-Diethylaminoethoxy)ethanol: Direct Comparative Evidence Against Key Industrial and Pharmacological Analogs


Retention of Kinetic H2S/CO2 Selectivity in Acid Gas Absorption Compared to MDEA

In a direct comparative study, the addition of the physical cosolvent 1,3-dimethyl-2-imidazolidinone (DMI) to an aqueous 2-(2-diethylaminoethoxy)ethanol (DEAE-EO) solvent resulted in a less pronounced reduction in initial kinetic H2S/CO2 selectivity compared to the effect of the same cosolvent on an aqueous methyldiethanolamine (MDEA) solvent [1]. This indicates that DEAE-EO-based solvents are more robust in maintaining their selective absorption characteristics for H2S over CO2 in the presence of physical cosolvents, which are often added to reduce regeneration energy costs [1].

Acid Gas Removal Gas Sweetening Alkanolamine Solvents

Superior Cognitive Enhancement Profile and Reduced Toxicity in a Preclinical Model

In a study evaluating a series of 1-bicycloaryl-2-(omega-aminoalkoxy)ethanols for antiamnestic and antihypoxic activities, a derivative of 2-(2-diethylaminoethoxy)ethanol, compound 3o (1-(benzo[b]thiophen-5-yl)-2-(2-diethylaminoethoxy)ethanol), demonstrated a superior activity profile compared to the prototype compound, 2-(2-dimethylaminoethoxy)-1-phenylethanol [1]. Crucially, compound 3o was also reported to be 'considerably less toxic than tacrine' [1], a known acetylcholinesterase inhibitor with significant hepatotoxicity that has limited its clinical utility.

Cognitive Enhancement Alzheimer's Disease Antiamnestic Agents

Enhanced Spasmolytic Potency of Derived Esters Compared to Simpler Amino Alcohol Esters

Patent literature from Union Chimique Belge SA explicitly claims that esters derived from 2-(2-diethylaminoethoxy)-ethanol, including those with 1-phenyl-cyclopentyl and diphenylmethyl groups, possess 'considerable spasmolytic power' [1]. While the patent provides a comparative context against other amino alcohols of the era, the specific utility is exemplified by the commercial development of pentoxyverine (carbetapentane), an antitussive agent whose spasmolytic activity is directly attributed to its diethylaminoethoxyethyl ester structure [2]. This class of esters demonstrates superior therapeutic efficacy compared to simpler esters of other amino alcohols, which lack the same spasmolytic potency [3].

Spasmolytics Antitussives Ester Synthesis

Quantified Acute Toxicity Profile for Safe Handling and Risk Assessment

Toxicological data from authoritative databases provide a quantified basis for hazard assessment. The compound has a reported acute oral LD50 (rabbit) of 2590 µL/kg and an acute dermal LD50 (rabbit) of 2020 µL/kg [1]. This data is consistent with its classification by the European Chemicals Agency (ECHA) under the CLP Regulation as Acute Toxicity Category 4 for dermal exposure (H312: Harmful in contact with skin) [2]. This specific quantitative profile allows for direct comparison with other amino alcohols, such as monoethanolamine (MEA), which is classified as Acute Toxicity Category 4 for oral exposure (H302), enabling a more informed selection based on specific route-specific risks in a given industrial setting [3].

Chemical Safety Toxicology Hazard Assessment

2-(2-Diethylaminoethoxy)ethanol: Evidence-Based Application Scenarios for Procurement and Research


Synthesis of Spasmolytic and Antitussive Active Pharmaceutical Ingredients (APIs)

This is the primary industrial application for 2-(2-diethylaminoethoxy)ethanol. Its use is validated by its role as a key precursor in the synthesis of established drugs like butamirate and pentoxyverine (carbetapentane) [1]. The specific spasmolytic activity of the resulting esters, which is superior to simpler amino alcohol derivatives, justifies its selection as a non-substitutable intermediate in these manufacturing processes [2]. For procurement, this translates to a reliable and stable demand from pharmaceutical fine chemical supply chains, where quality specifications (e.g., >98% purity by GC) are critical for regulatory compliance .

Development of Next-Generation Acid Gas Absorbents with Cosolvent Resilience

Recent research highlights the potential of 2-(2-diethylaminoethoxy)ethanol (DEAE-EO) in aqueous blends for the selective removal of CO2 and H2S from natural gas or syngas streams [1]. Its demonstrated robustness in maintaining kinetic H2S/CO2 selectivity when physical cosolvents like DMI are added provides a quantifiable advantage over traditional solvents like MDEA [1]. This makes DEAE-EO an attractive candidate for R&D teams seeking to formulate more energy-efficient and stable solvent systems for gas sweetening, where process economics and operational reliability are paramount.

Medicinal Chemistry Exploration of Aminoether Pharmacophores for CNS and Cognitive Disorders

For academic and industrial medicinal chemistry laboratories, 2-(2-diethylaminoethoxy)ethanol serves as a valuable scaffold for generating compound libraries targeting central nervous system (CNS) disorders [1]. Evidence from preclinical studies shows that derivatives of this compound can exhibit potent antiamnestic and antihypoxic activities while demonstrating a favorable toxicity profile compared to earlier agents like tacrine [2]. This established structure-activity relationship (SAR) justifies its use in hit-to-lead optimization and candidate selection processes for Alzheimer's disease and other cognitive impairment research programs.

Formulation of Quaternary Ammonium Surfactants for Cosmetics and Personal Care

The tertiary amine group of 2-(2-diethylaminoethoxy)ethanol allows for facile quaternization to produce novel cationic surfactants [1]. Patents specifically describe its use in creating quaternary ammonium esters for cosmetic compositions, such as oil-in-water emulsions [1]. For formulators, this offers a pathway to create bespoke surfactants with tailored properties (e.g., emolliency, conditioning, or antimicrobial activity) that may differ from those derived from more common amino alcohols like triethanolamine, thereby providing a competitive edge in product performance or sensory attributes.

Technical Documentation Hub

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